Cas no 2199-45-3 (Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate)
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxylicacid, 4,5-dimethyl-, ethyl ester
- 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
- AS-48385
- ethyl-4,5-dimethyl-2-pyrrole carboxylate
- CAA19945
- 2-Carbethoxy-4,5-dimethylpyrrole
- F30646
- SB35489
- EN300-1428700
- MFCD04112537
- 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester
- 2,3-dimethyl-5-carbethoxy-pyrrole
- Z1198164103
- CS-0151792
- DTXSID00176411
- SY240355
- InChI=1/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H
- Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate #
- 2199-45-3
- SCHEMBL2150729
- AKOS006292653
- Ethyl4,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate
-
- MDL: MFCD04112537
- Inchi: 1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3
- InChI Key: NJUXFNQDUIJYPO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(C)=C(C)N1)=O
Computed Properties
- Exact Mass: 166.08686
- Monoisotopic Mass: 167.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1
- XLogP3: 2
Experimental Properties
- Density: 1.08
- Boiling Point: 289.7°Cat760mmHg
- Flash Point: 129°C
- Refractive Index: 1.516
- PSA: 39.19
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate Pricemore >>
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12055-5g |
ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-45-3 | 95% | 5g |
$400 | 2023-09-07 | |
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Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate |
2199-45-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E939795-100mg |
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate |
2199-45-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E939795-500mg |
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate |
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$ 365.00 | 2022-06-05 | ||
| Alichem | A109006397-5g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0028-1g |
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
2199-45-3 | 95% | 1g |
2120.11CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0028-5g |
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
2199-45-3 | 95% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0028-500mg |
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
2199-45-3 | 95% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0028-100g |
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
2199-45-3 | 95% | 100g |
33904.74CNY | 2021-05-08 |
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate Suppliers
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-45-3): An Overview of Its Properties, Applications, and Recent Research Developments
Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-45-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing a nitrogen atom. The unique structure and properties of Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical formula of Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate is C10H13NO2, and it has a molecular weight of 179.21 g/mol. The compound is characterized by its distinctive pyrrole ring, which is substituted with two methyl groups at the 4 and 5 positions, and an ethyl ester group at the 2-position. This structural configuration imparts specific chemical and physical properties that are crucial for its applications in various scientific and industrial processes.
In terms of physical properties, Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
The synthetic route for Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of an appropriate aldehyde or ketone with an amine or ammonia followed by esterification. One common method involves the reaction of 4,5-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. This reaction yields the desired product with high purity and yield.
In recent years, there has been increasing interest in the biological activities of pyrrole derivatives, including Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate. Studies have shown that these compounds exhibit a range of biological properties, such as anti-inflammatory, antioxidant, and antitumor activities. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that certain pyrrole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.
Another area of active research involves the use of pyrroles as building blocks for the synthesis of more complex molecules with potential therapeutic applications. For example, a study published in *Organic Letters* reported the development of a novel synthetic route to produce Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate derivatives that exhibit potent antitumor activity against various cancer cell lines. These findings highlight the potential of this compound as a lead molecule for drug discovery and development.
Beyond its biological applications, Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate is also used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalytic processes and materials science. For instance, complexes derived from this compound have been employed as catalysts in asymmetric synthesis reactions, leading to high enantioselectivity and yield.
In summary, Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-45-3) is a multifaceted compound with diverse applications in chemistry and biology. Its unique structure and properties make it an important intermediate in the synthesis of bioactive molecules and pharmaceuticals. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in scientific and industrial contexts.
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